An In-Depth Technical Guide to the Physicochemical Properties of 3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical overview of 3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid, a molecule of interest for researchers in medicinal chemistry and pharmacology. While this compound is available for research purposes, comprehensive public data on its key physicochemical parameters are not extensively documented.[1]
Therefore, this whitepaper serves a dual purpose: to consolidate the known molecular information and, more critically, to provide a robust framework of established experimental and computational methodologies for determining its essential physicochemical properties. By grounding our discussion in the causality behind experimental choices, we aim to equip researchers with the practical insights needed to fully characterize this and similar molecules.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. These core attributes are immutable and form the basis for all subsequent analysis.
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Chemical Name: 3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid
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CAS Number: 938339-45-8[1]
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Molecular Formula: C₁₄H₁₀Cl₂O₂S[1]
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Molecular Weight: 313.2 g/mol [1]
These details are summarized in the table below. The subsequent sections will focus on the methodologies to determine the crucial physicochemical properties that dictate this molecule's behavior in a biological context.
| Property | Value | Source |
| CAS Number | 938339-45-8 | Biosynth[1] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂S | Biosynth[1] |
| Molecular Weight | 313.2 g/mol | Biosynth[1] |
| Predicted pKa | To Be Determined | See Section 2.0 |
| Predicted logP | To Be Determined | See Section 3.0 |
| Aqueous Solubility | To Be Determined | See Section 4.0 |
Acid Dissociation Constant (pKa): The Key to Ionization
The pKa, or acid dissociation constant, is a critical parameter that quantifies the extent of ionization of a molecule at a given pH.[2][3][4] For 3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid, the carboxylic acid moiety is the primary ionizable group. Understanding its pKa is essential because the ionization state profoundly impacts solubility, membrane permeability, and target binding.[2][5][6] A drug's ability to exist in an un-ionized (more lipophilic) or ionized (more hydrophilic) state at physiological pH (typically around 7.4) governs its absorption, distribution, metabolism, and excretion (ADME) profile.[2][5][6]
Rationale for pKa Determination
The pKa value allows medicinal chemists to predict a compound's charge state in different biological compartments. For instance, a drug that is un-ionized at the acidic pH of the stomach may be better absorbed, while its ionization state in the blood will affect its distribution and potential to cross barriers like the blood-brain barrier.[2][4] Manipulating the pKa through structural modifications is a cornerstone of lead optimization in drug discovery.[4]
Methodologies for pKa Determination
While computational methods provide rapid, high-throughput estimations of pKa, especially in early discovery phases, experimental validation remains the gold standard for accuracy.[3][4]
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Spectrophotometric Titration: This is a highly recommended method for compounds with a chromophore near the ionizable group, which is the case for this benzoic acid derivative. The method relies on the principle that the ionized and un-ionized forms of the molecule will have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated.[3] The inflection point of this curve corresponds to the pH at which the concentrations of the ionized and un-ionized species are equal, which, by definition, is the pKa.[3]
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Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode. The point of half-equivalence, where half of the acid has been neutralized, corresponds to the pKa. This technique is robust for pKa values in the 2-12 range.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine pKa values. The chemical shifts of protons near the ionizable group are often sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, a titration curve can be constructed to calculate the pKa.[2]
Partition Coefficient (logP): A Measure of Lipophilicity
The n-octanol/water partition coefficient (logP) is the industry standard for measuring a molecule's lipophilicity, or its affinity for a lipid-like environment versus an aqueous one.[7][8][9][10] This parameter is a cornerstone of predictive ADME models, including the widely cited "Lipinski's Rule of 5," which suggests an optimal logP of <5 for orally administered drugs.[8][11]
The Central Role of Lipophilicity in Drug Action
A molecule's logP value is critical for predicting its:
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Absorption: The ability to permeate through the lipid bilayers of cell membranes, such as the gut wall.[7][11]
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Distribution: How the drug distributes into various tissues and organs. A logP around 2 is often considered ideal for CNS-targeting drugs.[8][11]
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Metabolism and Excretion: Highly lipophilic compounds (high logP) may be sequestered in fatty tissues, leading to longer half-lives and potential toxicity.[9][11]
It is crucial to distinguish between logP, which measures the partitioning of the neutral species, and logD, the distribution coefficient, which accounts for all species (ionized and un-ionized) at a specific pH. For an ionizable compound like 3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid, logD is the more physiologically relevant descriptor.
Methodologies for logP Determination
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Shake-Flask Method (Gold Standard): This traditional method involves dissolving the compound in a biphasic system of n-octanol and water.[9] The mixture is shaken to allow the compound to reach equilibrium, after which the phases are separated. The concentration of the compound in each phase is then measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water.
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High-Performance Liquid Chromatography (HPLC): A faster, high-throughput method involves using reversed-phase HPLC. The retention time of the compound on a nonpolar stationary phase is correlated with its lipophilicity. By running a set of standards with known logP values, a calibration curve can be generated to determine the logP of the test compound.
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Computational Prediction: Numerous software algorithms can predict logP values based on a molecule's structure by summing the contributions of its fragments. While predictive and useful for initial screening, these values should be confirmed experimentally for lead candidates.
Aqueous Solubility: The Prerequisite for Efficacy
Aqueous solubility is arguably one of the most critical and challenging physicochemical properties in drug development.[12][13][14] For a drug to be absorbed and exert a therapeutic effect, it must first be in solution at its site of administration.[14] Poor aqueous solubility is a leading cause of failure for promising drug candidates.[12][15]
The Impact of Solubility on Development
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Bioavailability: Low solubility is a primary reason for poor oral bioavailability, as the rate of absorption is often limited by the rate of dissolution.[12][15]
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Formulation: Developing a suitable dosage form for poorly soluble compounds is a significant challenge, often requiring advanced and costly formulation technologies.[12][14][15]
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In Vitro Assays: Unreliable results in biological screening assays can arise from compounds precipitating out of the assay buffer.
It is important to differentiate between kinetic and thermodynamic solubility. Kinetic solubility is often measured in early discovery and reflects the concentration at which a compound, added from a DMSO stock, begins to precipitate.[16] Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the most stable crystalline form of the compound and is a more definitive measure used in later-stage development.[15][16]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the definitive shake-flask method to determine the thermodynamic solubility of 3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid. This self-validating system ensures that equilibrium is reached, providing a robust and reliable measurement.
Objective: To determine the maximum equilibrium concentration of the solid compound in a buffered aqueous solution.
Materials:
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3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid (solid powder)
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Phosphate-buffered saline (PBS), pH 7.4
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Acetonitrile (ACN) or other suitable organic solvent
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High-performance liquid chromatography (HPLC) system with UV detector
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Thermomixer or shaking incubator
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Centrifuge
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Syringe filters (e.g., 0.45 µm PVDF)
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Analytical balance and glassware
Methodology:
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Preparation of Standard Curve: a. Accurately prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in ACN). b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., ranging from 0.5 µM to 500 µM). c. Analyze each standard by HPLC-UV to generate a standard curve of peak area versus concentration.
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Sample Preparation and Incubation: a. Add an excess amount of the solid compound (e.g., 1-2 mg) to a pre-determined volume of PBS (pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure saturation. b. Seal the vials securely. c. Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours. This extended incubation is critical to ensure the solution reaches equilibrium with the solid material.
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Sample Processing: a. After incubation, visually inspect the vials to confirm the presence of excess solid. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. c. Carefully remove an aliquot of the clear supernatant without disturbing the pellet. d. Filter the supernatant through a syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially inflating the solubility measurement.
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Quantification and Data Analysis: a. Dilute the filtered supernatant with the mobile phase or an appropriate solvent to bring the concentration within the range of the standard curve. b. Inject the diluted sample onto the HPLC system and measure the peak area. c. Using the standard curve equation, calculate the concentration of the compound in the diluted sample. d. Multiply by the dilution factor to determine the final thermodynamic solubility in the original PBS buffer. The result is typically reported in µg/mL or µM.
Workflow for Thermodynamic Solubility Assay
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. What is pKa and how is it used in drug development? [pion-inc.com]
- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 4. ijirss.com [ijirss.com]
- 5. drughunter.com [drughunter.com]
- 6. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]
- 10. Introduction to log P and log D in drug development [pion-inc.com]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
